molecular formula C10H13NO B581102 4-Cyclopropyl-3-methoxyaniline CAS No. 1233531-34-4

4-Cyclopropyl-3-methoxyaniline

Cat. No.: B581102
CAS No.: 1233531-34-4
M. Wt: 163.22
InChI Key: WVKRRCJBTMWVPT-UHFFFAOYSA-N
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Description

4-Cyclopropyl-3-methoxyaniline is an organic compound with the molecular formula C10H13NO. It is characterized by a cyclopropyl group attached to the fourth carbon and a methoxy group attached to the third carbon of an aniline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-3-methoxyaniline typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalytic hydrogenation and continuous flow reactors are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropyl-3-methoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Cyclopropyl-3-methoxyaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-3-methoxyaniline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 4-Cyclopropyl-3-methoxyaniline is unique due to its specific combination of cyclopropyl and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .

Properties

IUPAC Name

4-cyclopropyl-3-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-12-10-6-8(11)4-5-9(10)7-2-3-7/h4-7H,2-3,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVKRRCJBTMWVPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred solution of 4-bromo-3-methoxyaniline (1 g, 4.98 mmol) in 3:2 toluene/water (10 mL) was added cyclopropylboronic acid (514 mg, 5.98 mmol), Pd(OAc)2 (56 mg, 0.25 mmol), PCy3 (140 mg, 0.5 mmol) and K3PO4 (3.18 g, 15 mmol) at room temperature. The mixture was stirred at 100° C. for 10 h. The solid was filtered and the filtrate concentrated in vacuo. Purification by silica gel chromatography (2-10% ethyl acetate/hexanes) provided 4-cyclopropyl-3-methoxyaniline (200 mg, 25%) as a brown solid. 1H NMR (300 MHz, CDCl3) δ 6.67 (d, J=7.8 Hz, 1H), 6.24-6.20 (m, 2H), 3.82 (s, 3H), 3.50 (brs, 2H), 2.02-1.95 (m, 1H), 0.85-0.79 (m, 2H), 0.57-0.51 (m, 2H).
Quantity
1 g
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reactant
Reaction Step One
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514 mg
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reactant
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140 mg
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reactant
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K3PO4
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3.18 g
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reactant
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56 mg
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10 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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